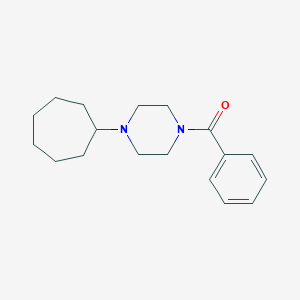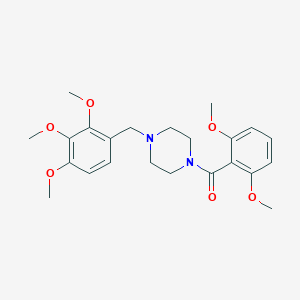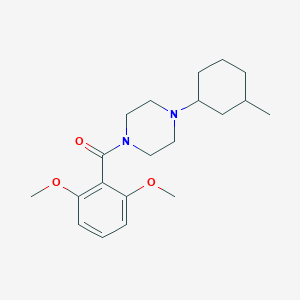![molecular formula C17H26N2O B247588 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine, also known as MPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. By blocking this receptor, this compound may be able to modulate cognitive function and potentially provide neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate cognitive function in animal models, particularly in tasks related to learning and memory. This compound has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine is that it is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes and neurodegenerative diseases. However, one limitation of this compound is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several potential future directions for research on 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound as a tool for studying the role of the α7 nicotinic acetylcholine receptor in cognitive processes and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
Synthesis Methods
The synthesis of 4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 2-methylbenzyl chloride and piperidine in the presence of a catalyst. The resulting compound has a molecular weight of 267.4 g/mol and a melting point of 103-105°C.
Scientific Research Applications
4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H26N2O/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)19-10-12-20-13-11-19/h2-5,17H,6-14H2,1H3 |
InChI Key |
KXGMNHNWWDFSBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)


